
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine is a synthetic opioid peptide with analgesic properties. It is often considered a selective δ-opioid receptor agonist but also binds to the μ1 subtype of μ-opioid receptors .
准备方法
The synthesis of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly is complete, the peptide is cleaved from the resin and deprotected to yield the final product .
化学反应分析
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group of the tyrosine residue can be oxidized to form quinones.
Reduction: The peptide bonds can be reduced under specific conditions to yield the corresponding amino alcohols.
科学研究应用
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine has several scientific research applications:
Chemistry: It is used as a model compound to study peptide synthesis and peptide bond formation.
Biology: It serves as a tool to investigate the role of opioid receptors in various biological processes.
Medicine: It is explored for its potential analgesic properties and its ability to modulate pain pathways.
Industry: It is utilized in the development of new opioid peptides with improved pharmacological profiles.
作用机制
The mechanism of action of D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine involves its binding to δ-opioid receptors and μ1-opioid receptors. Upon binding, it activates these receptors, leading to the inhibition of adenylate cyclase activity, reduction of cAMP levels, and subsequent modulation of ion channels. This results in the inhibition of neurotransmitter release and the reduction of pain perception .
相似化合物的比较
D-Tyrosyl-D-alanylglycyl-L-phenylalanyl-D-leucine can be compared with other similar compounds such as:
Biphalin: A dimeric enkephalin that is a potent and non-selective opioid receptor agonist.
[Met5]Enkephalin: A naturally occurring opioid peptide with high affinity for δ-opioid receptors.
属性
CAS 编号 |
64975-66-2 |
|---|---|
分子式 |
C29H39N5O7 |
分子量 |
569.6 g/mol |
IUPAC 名称 |
(2R)-2-[[(2S)-2-[[2-[[(2R)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C29H39N5O7/c1-17(2)13-24(29(40)41)34-28(39)23(15-19-7-5-4-6-8-19)33-25(36)16-31-26(37)18(3)32-27(38)22(30)14-20-9-11-21(35)12-10-20/h4-12,17-18,22-24,35H,13-16,30H2,1-3H3,(H,31,37)(H,32,38)(H,33,36)(H,34,39)(H,40,41)/t18-,22-,23+,24-/m1/s1 |
InChI 键 |
ZHUJMSMQIPIPTF-LZQXYRQZSA-N |
手性 SMILES |
C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)NC(=O)[C@@H](CC2=CC=C(C=C2)O)N |
规范 SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


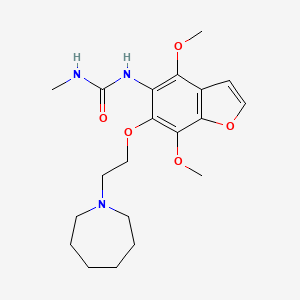
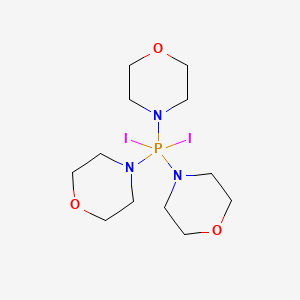
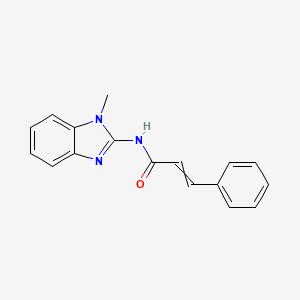

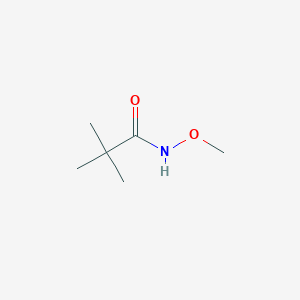
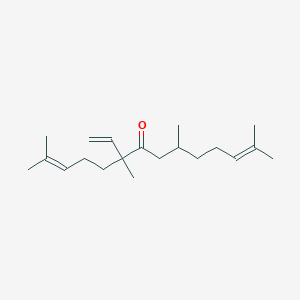



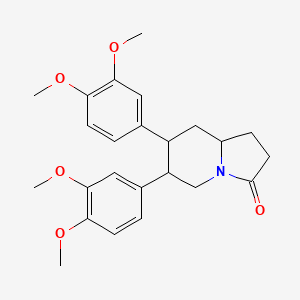
stannane](/img/structure/B14485260.png)
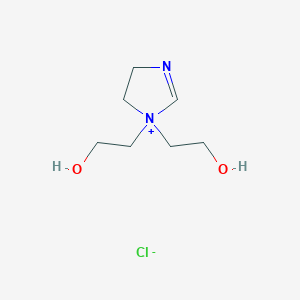
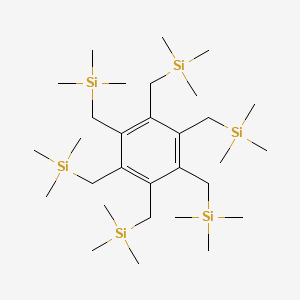
![1,3-Naphthalenedisulfonic acid, 7,7'-[(4,6-dihydroxy-1,3-phenylene)bis(azo)]bis-](/img/structure/B14485289.png)
